molecular formula C9H7FN2O2 B2926576 6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid CAS No. 1783788-67-9

6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid

Cat. No.: B2926576
CAS No.: 1783788-67-9
M. Wt: 194.165
InChI Key: UYSQNJGVHXLUGF-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid is a fluorinated indazole derivative characterized by a fluorine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid substituent at the 4-position of the indazole core. The fluorine atom enhances metabolic stability and bioavailability, while the carboxylic acid group facilitates interactions with biological targets through hydrogen bonding or ionic interactions.

Properties

IUPAC Name

6-fluoro-2-methylindazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-12-4-7-6(9(13)14)2-5(10)3-8(7)11-12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSQNJGVHXLUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring .

Scientific Research Applications

6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid is a chemical compound with the molecular formula C9H7FN2O2C_9H_7FN_2O_2 . It is an indazole derivative known for its applications in scientific research, particularly in chemistry, biology, and medicine.

Scientific Research Applications

This compound is primarily utilized as a building block in synthesizing more complex indazole derivatives. These derivatives are explored for their potential biological activities and therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemistry

  • Building Block for Synthesis this compound is a crucial starting material for creating diverse indazole derivatives, which can be further modified to explore a wide range of chemical structures and biological activities.
  • Organic Synthesis Intermediate It may be used as an organic synthesis intermediate for preparing other organic compounds .

Biology

  • Bioactive Molecule The compound is investigated for its interactions with biological targets and its potential as a bioactive molecule in various biological assays.
  • Drug Discovery It is studied for its potential as a lead compound in drug discovery. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific biological targets.

Medicine

  • Therapeutic Potential this compound is explored for potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial activities. Indazole derivatives have demonstrated the ability to inhibit kinases like CHK1 and CHK2, which are involved in cell cycle regulation and cancer progression.
  • Anti-tumor Activity Certain indazole compounds have shown potential anti-tumor activity by regulating tyrosine kinase signal transduction and suppressing abnormal cell proliferation .

Industry

  • Development of Agrochemicals and Materials This compound is also utilized in developing new materials and chemical processes in various industries.

Reactions

This compound can undergo several types of reactions:

  • Oxidation: Forms oxidized derivatives with additional oxygen-containing functional groups. It can also lead to the formation of 6-fluoro-2-methylindazole-4-carboxylic acid.
  • Reduction: Produces reduced derivatives where hydrogen replaces oxygen-containing groups. This can result in the formation of 6-fluoro-2-methyl-2H-indazole-4-methanol.
  • Substitution: Allows for the creation of various substituted indazole derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Substituent Effects

The compound’s structural analogs differ primarily in halogenation patterns, substituent positions, and core heterocyclic systems. Below is a comparative analysis based on the provided evidence:

Table 1: Key Structural Analogs and Properties
Compound Name Substituents Molecular Weight (g/mol) Similarity Score Key Properties/Applications
6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid 6-F, 2-CH₃, 4-COOH 224.18 (estimated) Reference Target for kinase inhibition
6-Fluoro-1H-indazole-4-carboxylic acid 6-F, 4-COOH (no methyl) 194.12 0.69 Lower lipophilicity vs. methylated analog
4-Fluoro-1H-indazole-5-carboxylic acid 4-F, 5-COOH 194.12 0.66 Altered hydrogen-bonding orientation
6-Chloro-4-methyl-1H-indazole-3-carboxylic acid 6-Cl, 4-CH₃, 3-COOH 240.65 Enhanced steric bulk; potential protease inhibition
4-Fluoro-1H-indole-6-carboxylic acid Indole core, 4-F, 6-COOH 193.16 0.90 Higher aromaticity; serotonin receptor modulation

Physicochemical and Spectroscopic Comparisons

  • Solubility and Reactivity: The methyl group at the 2-position in the target compound reduces solubility in polar solvents compared to non-methylated analogs like 6-Fluoro-1H-indazole-4-carboxylic acid. However, methyl substitution improves metabolic stability by blocking oxidative degradation pathways.
  • Spectroscopic Signatures : Ethyl ester derivatives of related compounds (e.g., 6ga and 6ha in ) show distinct NMR shifts for ester carbonyl groups (δ ~165–170 ppm in ¹³C NMR) compared to free carboxylic acids (δ ~170–175 ppm). The fluorine atom in the target compound induces deshielding in adjacent protons, as observed in ¹H NMR (e.g., δ 7.8–8.2 ppm for H-5 in fluorinated indazoles).

Biological Activity

6-Fluoro-2-methyl-2H-indazole-4-carboxylic acid is a notable compound within the indazole family, characterized by the presence of a fluorine atom at the 6-position. This unique substitution enhances its reactivity and potential biological activities. Indazoles, in general, have garnered attention for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this compound, summarizing key research findings and presenting data tables for clarity.

The molecular formula of this compound is C9H8FN3O2C_9H_8FN_3O_2, with a molecular weight of approximately 194.17 g/mol. The presence of fluorine is significant as it influences the compound's interactions with biological targets due to its electronegativity.

Research indicates that indazole derivatives, including this compound, exhibit biological activity through several mechanisms:

  • Kinase Inhibition : These compounds can inhibit various kinases such as checkpoint kinases (chk1 and chk2), which are crucial in regulating the cell cycle. This inhibition can lead to altered cell proliferation and survival pathways.
  • Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways by inhibiting cyclooxygenase enzymes, which are pivotal in the inflammatory response .
  • Antimicrobial Effects : Preliminary studies suggest that indazole derivatives possess antimicrobial properties, although specific data on this compound is limited .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Kinase InhibitionInhibits chk1 and chk2; affects cell cycle regulation
Anti-inflammatoryInhibits cyclooxygenase enzymes
AntimicrobialExhibits broad-spectrum antimicrobial activity
AnticancerPotential to influence cancer cell proliferation

Case Studies

  • Inflammation Model : A study utilizing carrageenan-induced edema in rats demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects, suggesting its potential therapeutic application in inflammatory diseases .
  • Kinase Inhibition Study : Research on indazole derivatives showed that modifications at various positions could enhance their potency against specific kinases. For example, derivatives with substitutions at the 6-position were found to exhibit superior inhibitory effects on cell growth in vitro .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular weight being below the threshold typically associated with poor absorption (500 Da). This property is advantageous for its development as a therapeutic agent.

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